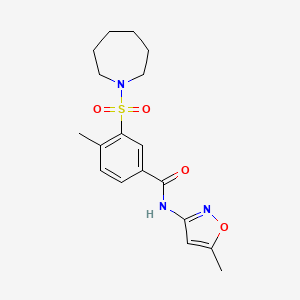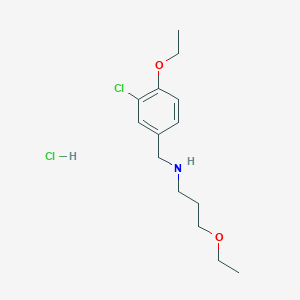![molecular formula C21H21N5 B4878653 N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4878653.png)
N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrrolopyrimidine derivative that has been studied extensively for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to interact with various biological targets such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes and to bind to specific receptors in the body.
Biochemical and Physiological Effects:
N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and to bind to specific receptors such as the adenosine receptor. It has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments is its ability to interact with various biological targets. This makes it a useful tool for studying the activity of enzymes and receptors in the body. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for research on N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One direction is to further investigate its potential applications in the field of medicine. It may be useful to study its activity against other types of cancer cells and to investigate its potential as an anti-inflammatory agent. Another direction is to study its mechanism of action in more detail. This may involve identifying specific enzymes and receptors that it interacts with and studying the downstream effects of these interactions. Overall, there is significant potential for further research on this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been reported in the literature. The most common method involves the reaction of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
N-benzyl-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
N-benzyl-5,6-dimethyl-7-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15-16(2)26(13-18-10-6-7-11-22-18)21-19(15)20(24-14-25-21)23-12-17-8-4-3-5-9-17/h3-11,14H,12-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPZLVFMRCKARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CC=C3)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5,6-dimethyl-7-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4878615.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4878621.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B4878628.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4878649.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4878652.png)
![2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4878660.png)
![2-(2-ethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4878664.png)

![1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878674.png)
![1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline](/img/structure/B4878678.png)
![2-{4-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4878685.png)